molecular formula C10H10BrNOS B1401942 3-Bromo-2-(thiazolidin-3-yl)benzaldehyde CAS No. 1779127-29-5

3-Bromo-2-(thiazolidin-3-yl)benzaldehyde

Cat. No. B1401942
M. Wt: 272.16 g/mol
InChI Key: AXQFUGKRIILGSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Bromo-2-(thiazolidin-3-yl)benzaldehyde” is a chemical compound with the molecular formula C10H10BrNOS and a molecular weight of 272.16 . It contains a thiazolidine motif, which is a heterocyclic five-membered moiety present in diverse natural and bioactive compounds .


Synthesis Analysis

The synthesis of thiazolidine derivatives, like “3-Bromo-2-(thiazolidin-3-yl)benzaldehyde”, has been a subject of interest in interdisciplinary research . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular structure of “3-Bromo-2-(thiazolidin-3-yl)benzaldehyde” consists of a benzaldehyde group attached to a bromine atom at the 3rd position and a thiazolidine group at the 2nd position . The thiazolidine group is a five-membered ring containing sulfur at the first position and nitrogen at the third position .

Future Directions

The future directions in the study of “3-Bromo-2-(thiazolidin-3-yl)benzaldehyde” and similar compounds involve the development of multifunctional drugs and improving their activity . The novel synthesis of thiazolidine derivatives using various agents is being explored to improve yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates .

properties

IUPAC Name

3-bromo-2-(1,3-thiazolidin-3-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNOS/c11-9-3-1-2-8(6-13)10(9)12-4-5-14-7-12/h1-3,6H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQFUGKRIILGSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=C(C=CC=C2Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-(thiazolidin-3-yl)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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